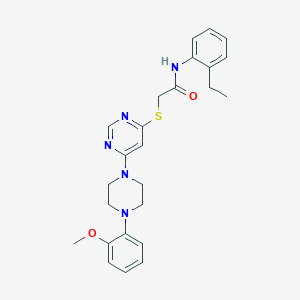

N-(3-acetylphenyl)-4-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

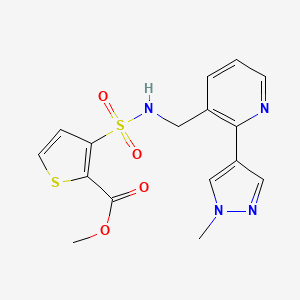

N-(3-acetylphenyl)-4-methoxybenzamide, also known as Acetophenone-4-methoxybenzamide, is an organic compound used in a variety of laboratory experiments and scientific research applications. It is a member of the benzamide family, and is a derivative of acetophenone. Acetophenone-4-methoxybenzamide is a colorless solid that is insoluble in water, and has a melting point of 132-134°C. It is a useful reagent in organic synthesis, and can be used to prepare the corresponding amide, and other derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Modification

- N-(3-acetylphenyl)-4-methoxybenzamide has been used as a starting material in the synthesis of substituted pyrazole derivatives, showcasing its utility in the creation of compounds with anti-inflammatory activities (Abdulla et al., 2014).

- The compound has been involved in regioselective ortho-acetoxylation/methoxylation reactions via C–H activation, demonstrating its applicability in the field of organic synthesis (Reddy et al., 2011).

Pharmaceutical Applications

- Derivatives of this compound have shown promising antiviral activities against Enterovirus 71, with certain compounds displaying activity at low micromolar concentrations, highlighting their potential in antiviral drug development (Ji et al., 2013).

Molecular Structure and Interactions

- Detailed studies on the molecular structure of related compounds, like N-3-hydroxyphenyl-4-methoxybenzamide, have been conducted to understand the effects of intermolecular interactions on molecular geometry, which is crucial for designing molecules with desired properties (Karabulut et al., 2014).

Catalysis and Mechanistic Studies

- N-methoxybenzamide derivatives, closely related to this compound, have been used in catalytic processes, such as Rh(III)-catalyzed chemodivergent annulations and C-H activation processes, demonstrating the role of these compounds in facilitating complex chemical transformations (Xu et al., 2018), (Rakshit et al., 2011).

Antibacterial and Antimicrobial Properties

- Some N-methoxybenzamide derivatives have exhibited potent antibacterial and antimicrobial properties, suggesting the potential of this compound derivatives in therapeutic applications against infections (Desai et al., 2013).

Propiedades

IUPAC Name |

N-(3-acetylphenyl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-11(18)13-4-3-5-14(10-13)17-16(19)12-6-8-15(20-2)9-7-12/h3-10H,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEIPFULVZGXCFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide](/img/structure/B2730550.png)

![1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone](/img/structure/B2730552.png)

![N-(3,4-dichlorophenyl)-2-[1-(2-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2730553.png)

![2-(3-chlorophenyl)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide](/img/structure/B2730555.png)

![3-[4-Amino-3-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2730556.png)

![[1,1':4',1''-Terphenyl]-2',3,3'',5,5',5''-hexacarboxylic acid](/img/structure/B2730561.png)